molecular formula C10H14O2 B12923692 4-Ethynyl-2-methoxyhexahydro-2H-cyclopenta[b]furan CAS No. 61401-35-2

4-Ethynyl-2-methoxyhexahydro-2H-cyclopenta[b]furan

Cat. No.: B12923692
CAS No.: 61401-35-2
M. Wt: 166.22 g/mol
InChI Key: SXVVXYJRWNFCMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethynyl-2-methoxyhexahydro-2H-cyclopenta[b]furan is a complex organic compound belonging to the class of cyclopenta[b]furans. This compound is characterized by its unique structure, which includes an ethynyl group and a methoxy group attached to a hexahydro-2H-cyclopenta[b]furan ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-2-methoxyhexahydro-2H-cyclopenta[b]furan typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopenta[b]furan Ring: The initial step involves the formation of the cyclopenta[b]furan ring through a cyclization reaction. This can be achieved using a Diels-Alder reaction between a diene and a dienophile, followed by subsequent functional group modifications.

    Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the cyclopenta[b]furan ring is replaced by a methoxy group using a methoxide ion.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-2-methoxyhexahydro-2H-cyclopenta[b]furan undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where it can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium methoxide (NaOMe), halides, amines

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Halogenated compounds, amines

Scientific Research Applications

4-Ethynyl-2-methoxyhexahydro-2H-cyclopenta[b]furan has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Ethynyl-2-methoxyhexahydro-2H-cyclopenta[b]furan involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the methoxy group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethynyl-2-methoxyhexahydro-2H-cyclopenta[b]furan is unique due to the presence of both the ethynyl and methoxy groups, which impart distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.

Properties

CAS No.

61401-35-2

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

4-ethynyl-2-methoxy-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan

InChI

InChI=1S/C10H14O2/c1-3-7-4-5-9-8(7)6-10(11-2)12-9/h1,7-10H,4-6H2,2H3

InChI Key

SXVVXYJRWNFCMB-UHFFFAOYSA-N

Canonical SMILES

COC1CC2C(CCC2O1)C#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.